Sgk1-IN-2
Overview
Description
SGK1-IN-2 is a small molecule inhibitor targeting serum and glucocorticoid-regulated kinase 1 (SGK1). SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including ion transport, cell survival, and proliferation. Dysregulation of SGK1 has been implicated in several diseases, including cancer, hypertension, and diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SGK1-IN-2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
SGK1-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
SGK1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SGK1 in various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the function of SGK1 in cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, hypertension, and diabetes.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting SGK1 .
Mechanism of Action
SGK1-IN-2 exerts its effects by inhibiting the activity of SGK1. This inhibition disrupts the downstream signaling pathways regulated by SGK1, leading to altered cellular processes such as ion transport, cell survival, and proliferation. The molecular targets of this compound include various ion channels, transporters, and transcription factors that are regulated by SGK1 .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to SGK1-IN-2 include other SGK inhibitors such as SGK1-IN-1, SGK1-IN-3, and SGK1-IN-4. These compounds share structural similarities and target the same kinase but may differ in their potency, selectivity, and pharmacokinetic properties .
Uniqueness of this compound
This compound is unique due to its specific binding affinity and selectivity for SGK1. This makes it a valuable tool for studying the specific role of SGK1 in various biological processes and for developing targeted therapies for diseases associated with SGK1 dysregulation .
Properties
IUPAC Name |
N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2,5-dichlorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O2S/c18-10-3-6-12(19)14(7-10)28(26,27)25-11-4-1-9(2-5-11)13-8-21-15-16(20)23-24-17(15)22-13/h1-8,25H,(H3,20,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTERCHJCWXQPSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NNC(=C3N=C2)N)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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